

Chemical structure and stereoisomers of p-

Menthane-3,8-diol

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Compound of Interest

(1R,2S,4R)-2-Hydroxy
Compound Name:

alpha,alpha,4
trimethylcyclohexanemethanol

Cat. No.:

B013438

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An In-depth Technical Guide to p-Menthane-3,8-diol: Chemical Structure and Stereoisomers

Introduction

p-Menthane-3,8-diol (PMD) is a monoterpenoid diol naturally occurring in the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora)[1][2]. It is a well-recognized and effective insect repellent, considered a biopesticide alternative to synthetic compounds like DEET. The biological activity of PMD is intrinsically linked to its molecular structure and, most critically, its stereochemistry. This guide provides a detailed examination of the chemical structure of p-Menthane-3,8-diol and a comprehensive analysis of its stereoisomers for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure

p-Menthane-3,8-diol is built upon a p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively[3]. In PMD, the core structure is further functionalized with two hydroxyl groups located at positions 3 and 8 (the latter being on the isopropyl side chain)[4][5].

- IUPAC Name: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[4]
- CAS Number: 42822-86-6 (for the mixture of isomers)[1][2][4][6][7]



Molecular Formula: C10H20O2[1][7][8]

Molecular Weight: 172.26 g/mol [1]

The molecule possesses three stereocenters on the cyclohexane ring, which gives rise to a number of possible stereoisomers[2].

Stereoisomers of p-Menthane-3,8-diol

The presence of three chiral centers in the p-menthane-3,8-diol structure allows for a total of 2³ = 8 possible stereoisomers[2]. These isomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

A primary classification of these diastereomers is based on the relative orientation of the substituents on the cyclohexane ring, leading to cis and trans isomers. The relationship between the hydroxyl group at position 3 and the hydroxypropyl group at position 1 determines this distinction. Commercial PMD is typically a complex mixture of these cis and trans isomers[2][5]. The insect repellent activity can vary significantly between stereoisomers, with research indicating that the (1R)-(+)-cis isomer exhibits the highest and most prolonged repellency against mosquitoes like Aedes aegypti[9].

Below is a diagram illustrating the relationship between the primary isomeric forms of p-Menthane-3,8-diol.





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Caption: Stereoisomeric relationships of p-Menthane-3,8-diol.

Quantitative Data

The physical properties of p-Menthane-3,8-diol isomers vary, which is critical for their separation and characterization. The table below summarizes key quantitative data for the cis and trans diastereomers.



Property	cis-p-Menthane- 3,8-diol	trans-p-Menthane- 3,8-diol	p-Menthane-3,8- diol (Isomer Mix)
Melting Point	82 °C[10]	34-35 °C[11] or 74 °C[10]	Not Available
Boiling Point	Not Available	267-268 °C @ 760 mmHg[11]	267.58 °C @ 760 mmHg (est.)[3]
Appearance	White crystals[8]	White crystals (est.) [11]	Colorless solid/liquid
Purity (Typical)	98%[8]	95+%[11]	95%[12]
CAS Number	Not specified for isomer	3564-98-5[11][13][14]	42822-86-6[1][2][4][6] [7]

Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.

Experimental Protocols Synthesis via Acid-Catalyzed Cyclization of Citronellal

The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal, a monoterpenoid aldehyde derived from the essential oil of C. citriodora[9].

Methodology:

- Reactant Preparation: Citronellal is added to an aqueous solution containing a catalytic amount of acid. Sulfuric acid (H₂SO₄) is commonly used.
- Reaction: The mixture is stirred at a controlled temperature. The reaction conditions can be tuned to favor the formation of specific stereoisomers[9].
 - To synthesize (+)-cis-p-Menthane-3,8-diol, R-Citronellal is added to a solution of sulfuric
 acid in a water and acetone mixture at -78 °C[9].



- One study optimized the reaction at 50°C for 5 hours with a weight ratio of 3:1 for 0.25%
 H₂SO₄ to essential oil to achieve high PMD yield[10].
- Work-up and Purification: After the reaction is complete, the mixture is neutralized. The
 organic phase is separated, dried, and the solvent is removed under reduced pressure. The
 resulting crude product, a mixture of cis and trans isomers, is then purified.

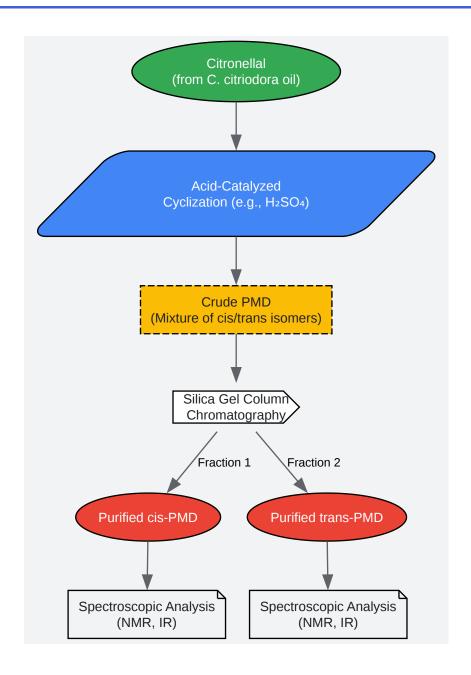
Isomer Separation and Analysis

Methodology:

- Chromatographic Separation: The diastereomeric mixture of cis- and trans-PMD can be separated using column chromatography on silica gel[10]. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC).
- Structural Analysis: The purified isomers are structurally characterized using spectroscopic methods.
 - Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the relative stereochemistry of the hydroxyl and hydroxypropyl groups[10].
 - Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic hydroxyl (-OH) functional group stretches[10].

The workflow for a typical synthesis and analysis protocol is outlined below.





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Caption: Synthesis and purification workflow for PMD isomers.

Conclusion

p-Menthane-3,8-diol is a structurally complex molecule whose utility, particularly as an insect repellent, is highly dependent on its stereochemical configuration. A thorough understanding of its structure, the properties of its various stereoisomers, and the protocols for its synthesis and purification are essential for the development of effective and optimized PMD-based products.



This guide provides a foundational technical overview to support further research and application in this field.

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